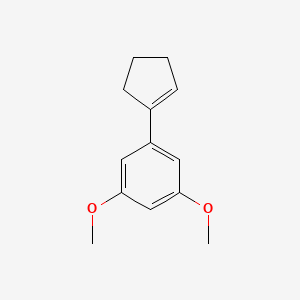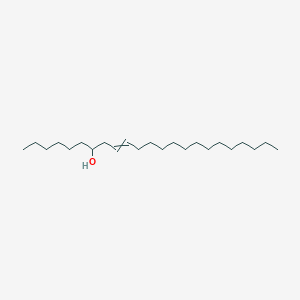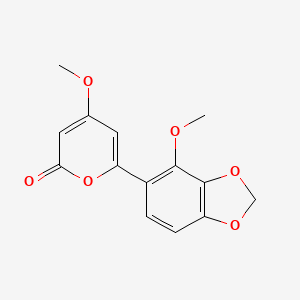![molecular formula C14H15NO4 B14405752 2-Methoxyethyl [(quinolin-8-yl)oxy]acetate CAS No. 88349-71-7](/img/structure/B14405752.png)
2-Methoxyethyl [(quinolin-8-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl [(quinolin-8-yl)oxy]acetate is an organic compound with the molecular formula C14H15NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl [(quinolin-8-yl)oxy]acetate typically involves the esterification of quinolin-8-ol with 2-methoxyethyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl [(quinolin-8-yl)oxy]acetate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(quinolin-8-yloxy)acetate: Similar in structure but with an ethyl group instead of a methoxyethyl group.
2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid: Contains an additional quinoline ring, making it more complex.
Uniqueness
2-Methoxyethyl [(quinolin-8-yl)oxy]acetate is unique due to its specific ester linkage and methoxyethyl group, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
88349-71-7 |
|---|---|
Fórmula molecular |
C14H15NO4 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
2-methoxyethyl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C14H15NO4/c1-17-8-9-18-13(16)10-19-12-6-2-4-11-5-3-7-15-14(11)12/h2-7H,8-10H2,1H3 |
Clave InChI |
IJDIBVCUWZNGIW-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


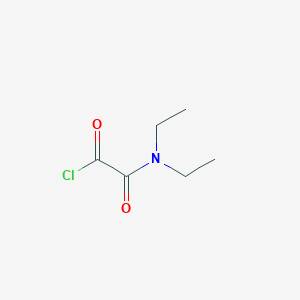
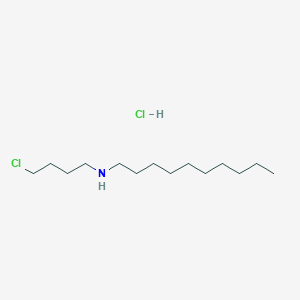
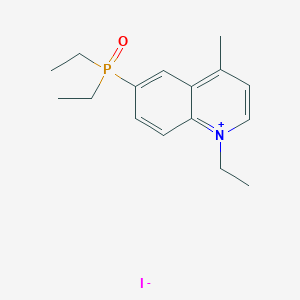
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)

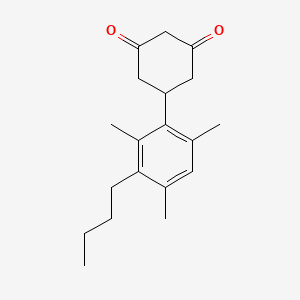
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
